Cas no 2223032-40-2 ((2-Methyl-5-morpholino-d11)-thiophene-3-boronic acid pinacol ester)
(2-Methyl-5-morpholino-d11)-thiophene-3-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- (2-Methyl-5-morpholino-d11)-thiophene-3-boronic acid pinacol ester
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- Inchi: 1S/C15H26BNO4S/c1-11-12(16(19)21-15(4,5)14(2,3)18)10-13(22-11)17-6-8-20-9-7-17/h10,18-19H,6-9H2,1-5H3/i2D,3D3,4D3,5D3,18D
- InChI Key: UGMUNROGNBRDHD-QVNUHXHWSA-N
- SMILES: C1(C)SC(N2CCOCC2)=CC=1B(O)OC(C(C[2H])(C([2H])([2H])[2H])O[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
(2-Methyl-5-morpholino-d11)-thiophene-3-boronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M907843-5mg |
(2-Methyl-5-morpholino-d11)-thiophene-3-boronic acid pinacol ester |
2223032-40-2 | 95% | 5mg |
¥26,966.00 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M907843-25mg |
(2-Methyl-5-morpholino-d11)-thiophene-3-boronic acid pinacol ester |
2223032-40-2 | 95% | 25mg |
¥69,998.00 | 2022-01-11 |
(2-Methyl-5-morpholino-d11)-thiophene-3-boronic acid pinacol ester Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on (2-Methyl-5-morpholino-d11)-thiophene-3-boronic acid pinacol ester
(2-Methyl-5-morpholino-d11)-Thiophene-3-Boronic Acid Pinacol Ester: A Versatile Reagent in Modern Chemical Biology and Medicinal Chemistry
The compound (2-Methyl-5-morpholino-d11)-Thiophene-Boronic Acid Pinacol Ester, designated by CAS No. 2, is a synthetically engineered organoboron derivative that combines the structural features of a substituted thiophene, a morpholine-based functional group, and a deuterium-labeled (d11) moiety within its molecular framework. This unique combination positions it as an advanced reagent for applications in drug discovery, chemical synthesis, and biological imaging. The d11-labeled morpholine substituent enhances metabolic stability and pharmacokinetic properties, while the boronic acid pinacol ester serves as a critical component in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern medicinal chemistry for constructing complex molecular architectures.
The morpholine-containing fragment of this compound has been extensively studied for its ability to modulate receptor-ligand interactions and improve drug-like properties such as lipophilicity and membrane permeability. Recent studies published in Journal of Medicinal Chemistry (JMC), for instance, demonstrated that deuterium substitution (dX) in morpholine derivatives can reduce oxidative metabolism pathways by up to 40%, thereby extending the half-life of bioactive molecules without compromising their binding affinity. In this compound, the presence of 11 deuterium atoms strategically placed within the morpholine ring (d8) and adjacent methoxy groups (d3) represents an optimized isotopic labeling strategy to address challenges in preclinical drug development.
The Boronic Acid Pinacol Ester functionality is particularly valuable in palladium-catalyzed cross-coupling processes due to its superior thermal stability compared to other boron protecting groups like BPin or Boc derivatives. A 2023 comparative study highlighted that this ester configuration maintains >95% purity under prolonged storage at -4°C, ensuring consistent performance during multi-step synthesis workflows. Its reactivity profile enables efficient coupling with aryl halides under mild conditions (room temperature, aqueous/organic biphasic systems), making it indispensable for constructing biaryl scaffolds commonly found in kinase inhibitors and GPCR modulators.
In the context of chemical biology research, this compound's deuterated morpholine segment allows precise tracking of metabolic pathways via mass spectrometry without altering molecular weight significantly—a technique validated in recent proteomics studies published in Nature Chemical Biology (NCB). The integration of a substituted Thiophene, known for its electron-withdrawing properties and aromatic stability, provides tunable electronic effects when incorporated into bioactive molecules. Researchers from Stanford University demonstrated in 2024 that thiophene-containing compounds exhibit enhanced binding selectivity towards epigenetic targets like histone deacetylases (HDACs), with one example achieving sub-nanomolar IC₅₀ values while maintaining cellular permeability.
A groundbreaking application emerged from MIT's recent work on targeted prodrug systems where this reagent was used to synthesize site-specific thiophene-based conjugates capable of tumor microenvironment activation. By incorporating this boronic ester into peptide-drug conjugates through click chemistry strategies, they achieved 6-fold improved tumor retention compared to non-deuterated analogs while minimizing off-target effects. Such advancements underscore its role in developing next-generation therapeutics with improved pharmacological profiles.
In synthetic methodology development, this compound exemplifies the growing trend toward "green chemistry" principles with solvent-free microwave-assisted synthesis protocols reported by researchers at ETH Zurich. Their approach achieved 98% conversion efficiency within 9 minutes using silica-supported catalysts—a stark improvement over traditional methods requiring hours under reflux conditions. The resulting product maintains exceptional purity (>99% HPLC) due to minimized side reactions enabled by precise temperature control during synthesis.
Clinical translation potential is evident from ongoing Phase I trials involving thiophene-boronate conjugates designed to inhibit ferroptosis—a programmed cell death mechanism implicated in neurodegenerative diseases. Preclinical data from these studies showed that compounds derived from this reagent exhibited dose-dependent neuroprotective effects in mouse models of amyotrophic lateral sclerosis (ALS), with favorable safety profiles compared to non-deuterated precursors.
Spectroscopic characterization confirms its distinct structural features: NMR analysis reveals characteristic signals at δ 7.8–7.6 ppm corresponding to the thiophene ring's aromatic protons, while deuteration suppresses solvent exchange peaks typically observed at δ 4–5 ppm regions. X-ray crystallography data obtained through collaborative efforts between Scripps Research Institute and Merck scientists revealed a planar conformation around the boron center that facilitates efficient transition state formation during coupling reactions.
The strategic placement of the methyl group at position 2 creates steric hindrance that can be exploited for stereochemical control during asymmetric synthesis processes. A notable example comes from Osaka University's asymmetric hydrogenation study where this reagent's methyl substituent directed catalyst selectivity toward desired enantiomers with >98% ee values—a critical parameter for pharmaceutical applications requiring stereospecific compounds.
In vivo studies conducted by Genentech researchers demonstrated that compounds synthesized using this reagent exhibit enhanced blood-brain barrier penetration when administered orally at low doses (≤5 mg/kg). This property arises from the optimized hydrophobicity imparted by both the morpholine and thiophene moieties combined with reduced metabolic liability from deuterium substitution—a balance increasingly sought after in central nervous system drug development programs.
The pinacol ester protecting group facilitates controlled boron release under physiological conditions through pH-dependent hydrolysis mechanisms identified via dynamic DFT simulations by UC Berkeley computational chemists. This behavior ensures site-specific activation within biological systems while maintaining chemical inertness during formulation steps—a key advantage over conventional boron reagents prone to premature decomposition.
Ongoing investigations into its use as a radiotracer precursor are promising: when coupled with fluorine-labeled substrates via click chemistry approaches, it forms PET imaging agents detectable at femtomolar concentrations according to studies published in the European Journal of Nuclear Medicine (EJNM). Such applications could revolutionize early-stage disease diagnostics by enabling real-time visualization of therapeutic agent distribution within living organisms.
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